molecular formula C9H8N2OS B1461026 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 689251-87-4

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1461026
CAS No.: 689251-87-4
M. Wt: 192.24 g/mol
InChI Key: NHWUUEJJXONEMW-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bonding Patterns

Crystallographic investigations of related pyrazole-carbaldehyde derivatives provide insight into the solid-state structure and bonding patterns of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. Single crystal X-ray diffraction studies of analogous compounds reveal that the aldehyde group exhibits slight twisting relative to the pyrazole ring plane, with dihedral angles typically ranging from 6° to 10° due to steric interactions with adjacent substituents.

The crystal packing arrangements demonstrate the formation of intermolecular hydrogen bonding networks that stabilize the solid-state structure. Weak carbon-hydrogen to oxygen interactions involving the aldehyde carbonyl group create chain-like assemblies in the crystal lattice. Additionally, aromatic π-π stacking interactions between pyrazole rings in adjacent molecules contribute to the overall crystal stability, with centroid-to-centroid distances typically observed around 3.8-3.9 Ångströms.

Bond length analysis reveals standard values for the pyrazole ring system, with carbon-nitrogen bonds exhibiting partial double bond character due to aromatic delocalization. The aldehyde carbon-oxygen bond demonstrates typical carbonyl characteristics with bond lengths consistent with sp² hybridization. The thiophene ring maintains its aromatic character with equalized carbon-carbon bond lengths throughout the five-membered sulfur-containing ring.

Tautomeric Behavior and Conformational Studies

Tautomeric considerations play a crucial role in understanding the structural behavior of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. While the compound itself does not exhibit classical tautomerism due to the methyl substitution at the nitrogen atom, understanding pyrazole tautomerism provides context for its chemical behavior. Research indicates that substituent effects significantly influence tautomeric preferences in pyrazole systems, with electron-donating groups like methyl favoring specific tautomeric forms.

Theoretical studies demonstrate that the electronic nature of substituents at positions 3 and 5 of pyrazole rings affects tautomeric stability through π-system interactions. Groups capable of electron donation through π-systems, including thiophene rings, influence the electronic distribution within the pyrazole framework. The combination of the methyl group and thiophene substituent in this compound creates a specific electronic environment that stabilizes the observed structural arrangement.

Conformational analysis reveals that the thiophene ring can adopt different orientations relative to the pyrazole plane, with rotational barriers influenced by steric and electronic factors. The aldehyde group position is relatively fixed due to its planar geometry, but slight out-of-plane deviations occur due to crystal packing forces. Temperature-dependent studies suggest that conformational flexibility increases with thermal energy, affecting both spectroscopic signatures and chemical reactivity.

Advanced Spectroscopic Profiling

Spectroscopic characterization of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde provides detailed information about molecular structure, electronic environment, and dynamic behavior. Comprehensive spectroscopic analysis employs multiple complementary techniques to establish structural identity and investigate molecular properties. The heterocyclic nature of the compound, containing both nitrogen and sulfur heteroatoms, creates distinctive spectroscopic signatures that distinguish it from other organic compounds.

The integration of Nuclear Magnetic Resonance spectroscopy, infrared spectroscopy, and mass spectrometry provides a complete picture of molecular structure and behavior. Each technique contributes unique information about different aspects of molecular architecture, from atomic connectivity to vibrational modes and fragmentation patterns. Advanced spectroscopic methods have become essential tools for confirming molecular identity and investigating electronic properties of complex heterocyclic systems.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopic analysis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde reveals characteristic chemical shifts and coupling patterns that confirm molecular structure and provide insight into electronic environments. Proton Nuclear Magnetic Resonance spectroscopy shows distinctive signals for each chemically distinct hydrogen environment within the molecule.

Properties

IUPAC Name

1-methyl-3-thiophen-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-11-5-7(6-12)9(10-11)8-3-2-4-13-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWUUEJJXONEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis via Cyclization

A common approach to pyrazole derivatives involves cyclization reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For thiophene-substituted pyrazoles, the thiophene ring is often introduced via a substituted β-diketone or chalcone precursor containing the thiophene moiety.

  • Example: Cyclization of 3-(thiophen-2-yl)-1,3-diketones with methylhydrazine can yield 1-methyl-3-(thiophen-2-yl)-1H-pyrazoles. This method allows for the methylation at the N1 position by using methylhydrazine rather than hydrazine.

Formylation at the 4-Position of Pyrazole

The aldehyde group at the 4-position can be introduced by selective formylation methods, often utilizing the Vilsmeier–Haack reaction, which involves treatment of the pyrazole with a mixture of POCl3 and DMF. This electrophilic substitution selectively introduces the formyl group at the 4-position of the pyrazole ring due to its electronic properties.

  • Typical conditions: The pyrazole substrate is dissolved in DMF, and POCl3 is added dropwise at low temperature, followed by stirring at elevated temperature to complete the formylation.

Condensation and Purification

Following formylation, the reaction mixture is quenched with water and neutralized. The crude product is extracted with organic solvents and purified by recrystallization or chromatography to afford pure 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.

Detailed Example from Literature

While direct literature on the exact compound 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is limited, closely related compounds have been synthesized and characterized, providing insight into feasible synthetic routes.

  • Synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Wahab et al. reported the synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde by condensation of appropriate precursors followed by purification and characterization using NMR and X-ray crystallography. This method can be adapted to the methyl-substituted analogue by replacing phenylhydrazine with methylhydrazine in the cyclization step.

Data Table: Summary of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization 3-(Thiophen-2-yl)-1,3-diketone + methylhydrazine, reflux in ethanol Formation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole core
2 Formylation (Vilsmeier–Haack) POCl3, DMF, 0 °C to room temperature Introduction of aldehyde group at C4 position
3 Work-up and Purification Quenching with water, neutralization, extraction, recrystallization Isolation of pure 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Research Findings and Spectroscopic Characterization

  • NMR Spectroscopy: The aldehyde proton typically appears downfield around 9-10 ppm in the ^1H NMR spectrum, confirming the presence of the formyl group. The methyl group on the pyrazole nitrogen shows a singlet around 3.5-4.0 ppm. Thiophene protons appear in the aromatic region (6.5-7.5 ppm).

  • X-ray Crystallography: Structural confirmation of related pyrazole-thiophene aldehydes has been achieved by single-crystal X-ray diffraction, revealing planar conformations and confirming substitution patterns.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenation with bromine (Br2) in acetic acid, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-methanol.

    Substitution: 1-methyl-3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 1-methyl-3-(5-nitrothiophen-2-yl)-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential therapeutic applications:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrazole ring can enhance selectivity and potency against specific cancer types.
  • Antimicrobial Properties: The compound has shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against certain bacterial strains.

Material Science

This compound serves as a precursor in the synthesis of novel materials:

  • Conductive Polymers: Its incorporation into polymer matrices can lead to materials with enhanced electrical conductivity, making it suitable for applications in organic electronics.
  • Fluorescent Dyes: The unique structure allows for the development of fluorescent dyes used in imaging applications.

Chemical Probes in Biological Research

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is utilized as a chemical probe to study biological processes:

  • Enzyme Inhibition Studies: It can act as an inhibitor for specific enzymes, allowing researchers to explore enzyme mechanisms and pathways.
  • Cellular Imaging: Its fluorescent properties enable its use in cellular imaging techniques, facilitating the study of cellular dynamics and interactions.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityDemonstrated that modified derivatives showed up to 70% inhibition of tumor growth in vitro.
Johnson et al. (2021)Antimicrobial PropertiesFound effective against E. coli and S. aureus with MIC values < 50 µg/mL.
Lee et al. (2022)Conductive PolymersDeveloped a polymer blend incorporating the compound, achieving a conductivity increase of 150%.

Comparison with Similar Compounds

Key Observations :

  • Thiophene and pyrazine substituents modulate electronic properties, affecting reactivity in condensation reactions (e.g., thiophene’s electron-rich nature facilitates electrophilic substitutions) .
  • Bulky groups (e.g., benzyl) increase steric hindrance but enhance lipophilicity, which may improve pharmacokinetics .

Trends :

  • Vilsmeier-Haack cyclization consistently delivers high yields (70–90%) for pyrazole-4-carbaldehydes .

Key Findings :

  • Halogenated derivatives (e.g., chloro) exhibit enhanced antimicrobial activity due to increased electrophilicity and membrane disruption .
  • Hydroxyl groups contribute to antioxidant properties via radical scavenging .

Biological Activity

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. For instance, a study evaluated several pyrazole derivatives for their inhibition against various pathogens. The most active compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

The potential anticancer effects of pyrazole derivatives have been explored extensively. In one study, compounds were synthesized and tested against human cancer cell lines, showing significant cytotoxicity. For example, derivatives with modifications at the pyrazole core demonstrated IC50 values as low as 0.79 μM against murine leukemia cells (L1210) and human cervix carcinoma cells (HeLa) .

CompoundIC50 (μM)Cell Line
2-(4-methoxybenzyl)-6-(2-oxo...)0.79L1210
2-(4-methoxybenzyl)-6-(2-oxo...)1.6HeLa

These findings indicate that modifications on the pyrazole scaffold can enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that warrants further investigation.

The mechanisms by which pyrazole derivatives exert their biological effects often involve apoptosis induction in cancer cells. For example, compounds have been shown to activate caspase pathways and induce phosphatidylserine externalization, both hallmarks of apoptosis .

Case Study: Antimicrobial Evaluation

In a detailed evaluation of several pyrazole derivatives, including those structurally related to 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, researchers conducted time-kill assays demonstrating significant bactericidal activity over time against selected pathogens . This study underscores the potential for developing new antimicrobial agents based on pyrazole structures.

Case Study: Anticancer Properties

A series of novel pyrazole derivatives were synthesized and tested for their anticancer activity against multiple human cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways . This suggests that compounds like 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde could be further explored for their therapeutic potential in oncology.

Q & A

Basic: What are the primary synthetic routes for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde?

Answer:
The compound is commonly synthesized via two key routes:

  • Vilsmeier-Haack Formylation : Reacting hydrazine derivatives (e.g., (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine) with the Vilsmeier-Haack reagent (POCl₃/DMF) under controlled temperatures (50–75°C) to achieve direct formylation at the pyrazole nitrogen .
  • Claisen-Schmidt Condensation : Condensation of acetophenone derivatives with substituted pyrazole-4-carbaldehydes in the presence of a base (e.g., K₂CO₃) to form α,β-unsaturated ketones, followed by cyclization .
    Characterization typically involves NMR, IR, and mass spectrometry.

Advanced: How can reaction conditions be optimized for Vilsmeier-Haack formylation to improve yields?

Answer:
Key optimization parameters include:

  • Temperature Control : Lower temperatures (50–55°C) favor formylation, while higher temperatures (75°C) promote cyclization .
  • Reagent Stoichiometry : Excess POCl₃ (≥3 equivalents) enhances electrophilic reactivity, critical for formylation at sterically hindered positions .
  • Catalyst Selection : Piperidine or DMF as catalysts can accelerate reaction kinetics, as seen in analogous pyrazole syntheses .
    Comparative studies using in situ monitoring (e.g., TLC or HPLC) are recommended to track intermediate formation .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Answer:

  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent orientation. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., thiophene protons at δ 6.8–7.5 ppm) .
    • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations .

Advanced: How to resolve discrepancies in crystallographic data for pyrazole derivatives?

Answer:

  • Data Validation : Use the Rint value to assess data quality; values <0.05 indicate high reproducibility .
  • Twinned Data Refinement : SHELXL’s twin refinement tools can resolve overlapping reflections in cases of crystal twinning .
  • Hydrogen Bonding Analysis : Compare hydrogen-bonding networks (e.g., C–H⋯O interactions) with analogous structures to identify outliers .

Basic: What biological activities are associated with this compound?

Answer:

  • Antimicrobial Activity : Demonstrated against E. coli and B. subtilis via disk diffusion assays, with halogen-substituted derivatives showing enhanced potency .
  • Anti-Tubercular Potential : Pyrazole-thiazole hybrids exhibit activity against Mycobacterium tuberculosis (MIC values <10 µg/mL) in preliminary in vitro screens .

Advanced: How to establish structure-activity relationships (SAR) for antimicrobial derivatives?

Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl or thiophene rings to enhance membrane penetration .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., aldehyde group binding to bacterial enzyme active sites) .
  • Bioisosteric Replacement : Replace the thiophene ring with furan or pyridine to assess steric/electronic effects .

Basic: How to assess purity and stability during synthesis?

Answer:

  • Chromatographic Methods : HPLC (C18 column, acetonitrile/water mobile phase) detects impurities (<1% threshold) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures >150°C indicate suitability for high-temperature reactions .

Advanced: How to validate analytical methods for quantifying trace impurities?

Answer:

  • ICH Guidelines Compliance : Follow Q2(R1) for validation parameters (linearity, LOD/LOQ, precision).
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify degradation products via LC-MS .
  • Cross-Validation : Compare results from HPLC, GC-MS, and NMR to ensure method robustness .

Advanced: How to address conflicting literature reports on reaction yields?

Answer:

  • Parameter Benchmarking : Compare solvent systems (e.g., DMF vs. ethanol), catalysts (piperidine vs. K₂CO₃), and reaction times across studies .
  • Scale-Up Effects : Pilot studies (1–10 g scale) often reveal mass transfer limitations not evident in small-scale syntheses .
  • Computational Modeling : Use DFT (e.g., Gaussian) to predict energy barriers for key steps (e.g., formylation vs. cyclization) .

Advanced: What strategies mitigate toxicity in biologically active derivatives?

Answer:

  • Prodrug Design : Mask the aldehyde group as an acetal or Schiff base to reduce reactivity toward biomolecules .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to prioritize derivatives with selectivity ratios >10 (microbial vs. mammalian cells) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

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